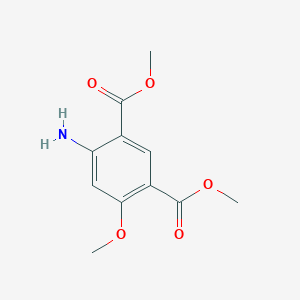

Dimethyl 4-amino-6-methoxyisophthalate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

dimethyl 4-amino-6-methoxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C11H13NO5/c1-15-9-5-8(12)6(10(13)16-2)4-7(9)11(14)17-3/h4-5H,12H2,1-3H3 |

InChI Key |

ANVWKKVXSIOONF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 4 Amino 6 Methoxyisophthalate

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrei.comyoutube.com Applying these principles to the synthesis of Dimethyl 4-amino-6-methoxyisophthalate can significantly reduce its environmental impact. nih.gov

Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents like chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or supercritical CO₂. nih.govjddhs.com For methylation, toxic reagents like dimethyl sulfate (B86663) can be replaced with greener options like dimethyl carbonate. rsc.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, which minimizes waste. For example, heterogeneous catalysts can be easily filtered out of a reaction mixture, simplifying purification.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijrei.com Reactions like additions and cyclizations often have high atom economy, whereas substitution and elimination reactions generate byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. jddhs.com The use of microwave-assisted synthesis can often reduce reaction times from hours to minutes, leading to significant energy savings.

Biocatalysis: The use of enzymes as catalysts can lead to highly selective transformations under mild conditions (e.g., in water at neutral pH). For instance, lipases can be used for the selective esterification of phthalic acids, offering a green alternative to chemical catalysts. researchgate.netsynthiaonline.com

By integrating these principles, the synthesis can become more sustainable, cost-effective, and safer. synthiaonline.com

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amino Functionality

The primary amino group attached to the aromatic ring is a key site for derivatization. Its nucleophilicity is influenced by the electronic contributions of the other ring substituents. The methoxy (B1213986) group at the para-position and the two meta-ester groups will modulate the electron density on the nitrogen atom.

Acylation, Alkylation, and Arylation Processes

Detailed experimental studies on the acylation, alkylation, and arylation of Dimethyl 4-amino-6-methoxyisophthalate are not extensively documented. However, based on the general reactivity of anilines, the following transformations are predicted:

Acylation: The amino group is expected to react readily with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a standard method for protecting the amino group or for introducing new functional moieties. The reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, would likely be a more controlled method for introducing alkyl groups.

Arylation: The introduction of an aryl group onto the amino functionality could be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

Formation of Nitrogen-Containing Heterocyclic Analogues

The synthesis of nitrogen-containing heterocycles from this compound has not been specifically described in the available literature. Generally, anilines are precursors to a wide range of heterocyclic systems. For instance, condensation reactions with 1,2-dicarbonyl compounds could potentially lead to the formation of quinoxalines, although this would require the presence of a second amino group ortho to the existing one, which is not the case in this molecule. Similarly, reactions with β-ketoesters or related compounds are common routes to quinolines (e.g., the Combes quinoline (B57606) synthesis), but again, specific conditions and outcomes for this substrate are not documented. The formation of other heterocycles like benzimidazoles would also necessitate a 1,2-diamine structure. Without prior modification to introduce a second reactive site adjacent to the amino group, the direct formation of such fused heterocycles is not straightforward.

Transformations of the Methoxy Group

The methoxy group is an ether linkage to the aromatic ring and is generally stable. Its modification typically requires harsh reaction conditions.

Ether Cleavage and Related Reactions

There is no specific information available on the ether cleavage of the methoxy group in this compound. Aryl methyl ethers are known to be cleaved by strong acids such as hydrobromic acid (HBr) or by Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol. This reaction, known as demethylation, would convert the methoxy group to a hydroxyl group. The choice of reagent would be critical to avoid potential side reactions with the ester groups, which could be hydrolyzed under strongly acidic or nucleophilic conditions.

Modifications of Alkoxy Substituents

Research on the modification of the alkoxy substituent in this compound is not available. In principle, if the methoxy group were first cleaved to a hydroxyl group, this new functionality could then be re-alkylated with different alkyl halides to introduce a variety of alkoxy substituents, thereby modifying the properties of the molecule.

Reactivity of the Ester Moieties

The two dimethyl ester groups are susceptible to nucleophilic acyl substitution. Their reactivity is a key aspect of the molecule's potential for derivatization, for example, in the synthesis of polymers or other functional materials.

The primary reactions involving the ester moieties are:

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis (saponification), using a reagent like sodium hydroxide (B78521), is typically irreversible and proceeds through a nucleophilic attack at the carbonyl carbon. The resulting dicarboxylic acid could then be used in further synthetic steps. A study on the structurally related but sterically hindered diethyl 5-amino-2,4,6-triiodoisophthalate indicated that the ester groups can be resistant to hydrolysis, which suggests that the steric and electronic environment around the ester groups in this compound will influence their reactivity.

Ammonolysis/Amidation: Reaction with ammonia (B1221849) (ammonolysis) or primary/secondary amines would convert the esters into the corresponding amides. This is a common transformation for converting esters to amides.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl esters can undergo transesterification to form different alkyl esters.

Reduction: The ester groups can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of a diol.

The following table summarizes the expected products for the described reactions:

| Reactant Functional Group | Reaction Type | Reagents | Expected Product Functional Group |

| Amino | Acylation | Acyl chloride, Base | Amide |

| Amino | Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Amino | Arylation | Aryl halide, Pd catalyst | Secondary Amine |

| Methoxy | Ether Cleavage | BBr₃ or HBr | Phenol (Hydroxyl) |

| Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| Ester | Ammonolysis | NH₃ | Amide |

| Ester | Reduction | LiAlH₄ | Alcohol |

Hydrolysis and Alcoholysis Reactions

The ester functionalities of this compound are susceptible to nucleophilic acyl substitution, primarily through hydrolysis and alcoholysis.

Hydrolysis: Under acidic or basic conditions, the two methyl ester groups can be hydrolyzed to yield 4-amino-6-methoxyisophthalic acid. Basic hydrolysis, typically carried out with an aqueous solution of a strong base like sodium hydroxide, proceeds via a saponification mechanism. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. Subsequent acidification of the resulting carboxylate salt furnishes the dicarboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. While effective, this method is reversible and often requires forcing conditions to drive the reaction to completion.

Alcoholysis (Transesterification): In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This process involves the exchange of the methyl groups of the esters with the alkyl group of the reacting alcohol. For instance, reacting the compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Diethyl 4-amino-6-methoxyisophthalate. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) that is formed.

The general conditions for these reactions are summarized in the table below.

| Reaction Type | Reagents | Product |

| Basic Hydrolysis | NaOH (aq), then H₃O⁺ | 4-amino-6-methoxyisophthalic acid |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | 4-amino-6-methoxyisophthalic acid |

| Alcoholysis | R-OH, H⁺ or RO⁻ (catalyst) | Dialkyl 4-amino-6-methoxyisophthalate |

Reduction to Alcohol and Subsequent Transformations

The ester groups of this compound can be reduced to primary alcohols, yielding (4-amino-6-methoxy-1,3-phenylene)dimethanol.

Reduction: Strong reducing agents are required to effect this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The stoichiometry of the reaction requires two equivalents of hydride for each ester group. A subsequent aqueous workup is necessary to hydrolyze the intermediate aluminum alkoxide complexes and liberate the diol product.

Alternative reducing agents, such as a combination of sodium borohydride (B1222165) with a Lewis acid or certain catalytic hydrogenation conditions at high pressure and temperature, could potentially be employed, though LiAlH₄ remains the most conventional choice for this type of reduction.

Subsequent Transformations of the Diol: The resulting (4-amino-6-methoxy-1,3-phenylene)dimethanol is a versatile intermediate for further chemical synthesis. The two benzylic alcohol functionalities can undergo a variety of reactions, including:

Oxidation: Selective oxidation of the primary alcohols back to the corresponding dialdehyde (B1249045) or dicarboxylic acid can be achieved using appropriate oxidizing agents. For instance, manganese dioxide (MnO₂) is often used for the selective oxidation of benzylic alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the dicarboxylic acid.

Conversion to Halides: The hydroxyl groups can be converted into good leaving groups, such as halides (e.g., using SOCl₂, PBr₃), facilitating subsequent nucleophilic substitution reactions.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would yield the corresponding dialkoxy ethers.

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄, THF 2. H₂O | (4-amino-6-methoxy-1,3-phenylene)dimethanol |

| (4-amino-6-methoxy-1,3-phenylene)dimethanol | MnO₂ | 4-amino-6-methoxy-1,3-benzenedicarbaldehyde |

| (4-amino-6-methoxy-1,3-phenylene)dimethanol | SOCl₂ | 1,3-bis(chloromethyl)-4-amino-6-methoxybenzene |

Electrophilic and Nucleophilic Aromatic Substitution on the Isophthalate (B1238265) Ring

The benzene (B151609) ring of this compound is substituted with both electron-donating groups (the amino and methoxy groups) and electron-withdrawing groups (the two dimethyl ester groups). This substitution pattern significantly influences the regioselectivity of further aromatic substitution reactions.

Electrophilic Aromatic Substitution: The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. Conversely, the two ester groups (-COOCH₃) are deactivating, meta-directing groups, withdrawing electron density from the ring through both inductive and resonance effects.

In a polysubstituted benzene ring with conflicting directing effects, the most powerful activating group generally controls the position of electrophilic attack. In this molecule, the amino group is a stronger activating group than the methoxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group.

The positions on the aromatic ring are numbered as follows: C1 and C3 are attached to the ester groups, C4 to the amino group, and C6 to the methoxy group. The available positions for substitution are C2 and C5.

Position C5: This position is ortho to the amino group and para to the methoxy group. Both strong activating groups direct to this position. It is also meta to one of the ester groups.

Position C2: This position is ortho to the methoxy group and meta to the amino group and one of the ester groups.

Considering the directing effects, the C5 position is the most activated and, therefore, the most likely site for electrophilic attack. The steric hindrance from the adjacent ester group at C6 might play a minor role. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. However, the strong activating nature of the amino group can lead to side reactions, and protection of the amino group (e.g., by acylation) may be necessary for certain transformations. chemistrysteps.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgchemistrysteps.com The aromatic ring of this compound is electron-rich due to the powerful electron-donating effects of the amino and methoxy groups. quora.com These groups deactivate the ring towards nucleophilic attack. chemistrysteps.com

Therefore, under standard conditions, this compound is not expected to readily undergo nucleophilic aromatic substitution. For such a reaction to occur, a derivative of the compound would need to be synthesized that incorporates a good leaving group (such as a halide) at a position activated by strong electron-withdrawing groups. Given the current substitution pattern, this is not the case.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton and Carbon-13 NMR are fundamental one-dimensional techniques that provide information on the number and type of hydrogen and carbon atoms in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum for Dimethyl 4-amino-6-methoxyisophthalate is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets for the two non-equivalent aromatic protons, whose chemical shifts are influenced by the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing ester groups. The methoxy group and the two ester methyl groups would each produce sharp singlets in the upfield region. The amino group protons would likely appear as a broad singlet.

Hypothetical ¹H NMR Data for this compound (Predicted values based on analogous compounds)

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C5-H) | ~7.0-7.2 | Singlet (s) | 1H |

| Aromatic H (C2-H) | ~6.3-6.5 | Singlet (s) | 1H |

| Amino (NH₂) | ~5.0-6.0 | Broad Singlet (br s) | 2H |

| Ester (COOCH₃) x 2 | ~3.9 | Singlet (s) | 6H |

| Methoxy (OCH₃) | ~3.8 | Singlet (s) | 3H |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. This includes two signals for the ester carbonyl carbons, six different signals for the aromatic carbons (four substituted and two with hydrogen), and two separate signals for the methyl carbons of the ester and methoxy groups. The chemical shifts are highly dependent on the electronic environment created by the various substituents. For instance, carbons bonded to electronegative oxygen and nitrogen atoms (C-O, C-N) will be shifted downfield.

Hypothetical ¹³C NMR Data for this compound (Predicted values based on analogous compounds such as Dimethyl 5-aminoisophthalate and Dimethyl isophthalate) nih.govchemicalbook.com

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165-170 |

| Aromatic C-O (Methoxy) | 160-165 |

| Aromatic C-N (Amino) | 150-155 |

| Aromatic C-COOCH₃ | 130-135 |

| Aromatic C-H | 100-115 |

| Methoxy (OCH₃) | 55-60 |

| Ester (COOCH₃) | 50-55 |

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY would confirm proton-proton couplings, although for this molecule with two aromatic singlets, no cross-peaks in the aromatic region are expected.

HSQC would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignments of the methyl groups.

HMBC is crucial for mapping long-range (2-3 bond) correlations. It would be used to connect the ester methyl protons to their respective carbonyl carbons and to the aromatic carbons at positions 1 and 3. Similarly, it would show correlations from the methoxy protons to the aromatic carbon at position 6, confirming the substitution pattern.

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the chemical environment of the nitrogen atom in the amino group. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are often used for solid-state analysis. For this compound, a single ¹⁵N resonance would be expected for the amino group. The chemical shift of this signal is sensitive to factors such as protonation state and intermolecular hydrogen bonding, providing valuable information about the local molecular environment in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The primary amine group would show two distinct N-H stretching bands. The ester groups would be identified by a strong C=O stretching absorption, and the aromatic ring would produce characteristic C=C stretching and C-H bending vibrations.

Predicted Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl Groups | 2850-3000 | Medium |

| C=O Stretch | Ester | 1700-1730 | Strong |

| C=C Stretch | Aromatic Ring | 1550-1650 | Medium |

| C-O Stretch | Ester, Methoxy Ether | 1000-1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the aromatic ring. The C-C and C=C bonds of the benzene (B151609) ring, which are highly polarizable, would produce characteristic and intense Raman bands that are often weak in the IR spectrum. The technique provides a confirmatory vibrational fingerprint of the molecule's core structure. Data from similar molecules like Dimethyl isophthalate (B1238265) can be used as a reference for the expected aromatic ring vibrations. chemicalbook.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy (typically within 5 ppm). For this compound (C₁₁H₁₃NO₅), the theoretical exact mass can be calculated.

While specific experimental HRMS data for this compound is not widely available in peer-reviewed literature, the analysis would involve ionizing the molecule and measuring the m/z of the molecular ion. A hypothetical HRMS analysis is presented in Table 1. The close agreement between the measured and calculated mass would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Theoretical m/z ([M+H]⁺) | 240.08155 |

| Expected Observed m/z | ~240.0815 |

| Mass Accuracy (ppm) | < 5 |

| Ionization Mode | Electrospray (ESI) |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyzing the resulting product ions. Although a specific fragmentation spectrum for this compound is not documented in the searched literature, a probable fragmentation pathway can be proposed based on its functional groups and the established fragmentation patterns of related aromatic esters and amines. qcsrm.comaccelachem.com

The protonated molecule ([M+H]⁺, m/z 240.1) would likely undergo initial fragmentation through the loss of neutral molecules such as methanol (B129727) (CH₃OH, 32 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy and ester groups. Subsequent fragmentations could involve the loss of carbon monoxide (CO, 28 Da) or the entire ester group. The amino group can also influence the fragmentation pattern. accelachem.com A plausible fragmentation pathway is outlined in Table 2, illustrating how the analysis of these fragments helps to piece together the molecule's structure.

Table 2: Proposed ESI-MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 240.1 | CH₃OH (32 Da) | 208.1 | Ion resulting from loss of methanol from an ester group |

| 240.1 | H₂O (18 Da) | 222.1 | Ion resulting from loss of water |

| 208.1 | CO (28 Da) | 180.1 | Ion from subsequent loss of carbon monoxide |

| 180.1 | CH₃OH (32 Da) | 148.1 | Ion from loss of the second methanol molecule |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would provide its absolute molecular structure. This technique would confirm the substitution pattern on the benzene ring and reveal detailed conformational information, such as the orientation of the methoxy and ester functional groups relative to the ring.

Currently, there are no published reports containing the single-crystal X-ray structure of this specific compound. However, analysis of related structures demonstrates the type of data that would be obtained. This information, as shown in the hypothetical data in Table 3, includes the crystal system, space group, unit cell dimensions, and atomic coordinates, which together define the molecule's solid-state structure.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data Parameters

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements of the unit cell edges and angles |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (Dx) | Density derived from the crystallographic data |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is primarily employed for phase identification, assessing sample purity, and analyzing crystalline polymorphism. A PXRD pattern for a bulk sample of this compound would serve as a unique fingerprint for its specific crystalline form.

While no experimental PXRD pattern for this compound is available in the literature, its analysis would involve comparing the experimental pattern to one simulated from single-crystal data (if available) to confirm the phase purity of a synthesized batch. The pattern consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ), with peaks corresponding to the different lattice planes in the crystal structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The aromatic ring and its substituents in this compound constitute a chromophore that is expected to absorb UV light.

The absorption spectrum is anticipated to be characterized by π → π* transitions associated with the benzene ring. The presence of auxochromes, such as the amino (-NH₂) and methoxy (-OCH₃) groups, which are electron-donating, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity.

Specific experimental UV-Vis data for this compound is not readily found in scientific literature. However, based on analogous aromatic amines and esters, characteristic absorption bands can be predicted. A hypothetical representation of this data is provided in Table 4.

Table 4: Predicted UV-Vis Absorption Data in a Common Solvent (e.g., Ethanol)

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Associated Electronic Transition |

| ~240-260 | > 10,000 | π → π* (Primary band) |

| ~280-320 | ~1,000 - 5,000 | π → π* (Secondary band) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules. By approximating the complex many-electron problem, it allows for the accurate calculation of various molecular properties. For Dimethyl 4-amino-6-methoxyisophthalate, DFT studies have been performed to understand its geometry, vibrational modes, and electronic characteristics.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the equilibrium geometry of this compound can be found by locating the minimum on the potential energy surface.

Conformational analysis is crucial for flexible molecules. It involves identifying different spatial arrangements of atoms (conformers) that can arise from rotation around single bonds and determining their relative energies. For this compound, this would involve analyzing the orientations of the methoxy (B1213986) and two ester groups relative to the benzene (B151609) ring. The global minimum energy structure corresponds to the most stable conformer. These calculations confirm that the optimized geometry is a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies in the vibrational analysis.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show excellent agreement with experimental data after applying a scaling factor to account for anharmonicity and the approximations inherent in the computational method.

For this compound, the calculated vibrational spectrum allows for the assignment of specific vibrational modes to the observed peaks in experimental IR and Raman spectra. Key vibrational modes would include N-H stretching of the amino group, C=O stretching of the ester groups, C-O stretching of the methoxy and ester groups, and various aromatic ring vibrations.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (NH₂) | N-H Stretching | ~3400-3500 |

| Ester (C=O) | C=O Stretching | ~1700-1730 |

| Methoxy (O-CH₃) | C-H Stretching | ~2850-2950 |

| Aromatic Ring | C=C Stretching | ~1450-1600 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would be distributed over the electron-withdrawing ester groups. The energy gap provides insight into the charge transfer interactions that can occur within the molecule.

Interactive Table: Frontier Molecular Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 4.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas, prone to electrophilic attack). Blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP surface would show negative potential (red) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the amino group, identifying them as sites for electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions.

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. These parameters are derived from conceptual DFT and provide a quantitative framework for understanding chemical behavior.

Key descriptors include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Calculated as (I - A) / 2. It measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω) : Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.

These descriptors provide a comprehensive picture of the molecule's stability and propensity to react.

Interactive Table: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Measure of chemical reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | Electrophilic nature of the molecule |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate

In organic synthesis, the strategic value of a molecule is often determined by the number and type of functional groups it possesses, which can be selectively manipulated to build molecular complexity. Organic building blocks are foundational functionalized molecules used for the modular, bottom-up assembly of diverse molecular architectures. sigmaaldrich.com Dimethyl 4-amino-6-methoxyisophthalate is a prime example of such a building block, featuring an aromatic core decorated with an amino group, a methoxy (B1213986) group, and two dimethyl ester functionalities. Each of these sites offers a handle for distinct chemical transformations.

Building Block for Complex Organic Molecules

The multifunctionality of this compound allows it to serve as a scaffold for constructing more elaborate molecules. The primary amino group is a key nucleophilic site, readily participating in reactions such as acylation, alkylation, and diazotization, which allows for the introduction of a wide array of substituents. The two dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This versatility is crucial in medicinal chemistry and natural product synthesis, where phthalide (B148349) frameworks, derivatives of isobenzofuranone, are recognized as vital precursors to biologically active compounds. researchgate.netnih.gov The ability to sequentially or selectively modify these functional groups makes this isophthalate (B1238265) derivative an important intermediate in multi-step synthetic strategies. nih.govnih.gov

Precursor in the Synthesis of Specialty Chemicals

The term "specialty chemicals" refers to compounds produced for specific, performance-enhancing functions. The unique electronic and structural features of this compound make it an ideal precursor for such materials. For instance, derivatives of isophthalic acid have been investigated for their biological activity, including their role as competitive inhibitors for enzymes like bovine liver glutamate (B1630785) dehydrogenase. nih.gov The specific substitution pattern on the aromatic ring—an electron-donating amino group and a methoxy group—can be used to tune the electronic properties of molecules, which is critical for applications in dyes, optical materials, and electronic components. By serving as the core structure, this compound enables the synthesis of targeted molecules where properties like absorption spectra, fluorescence, and conductivity are precisely controlled.

Development of Isophthalate-Based Functional Materials

Beyond its role in synthesizing discrete molecules, this compound and its derivatives are instrumental in the construction of extended, functional materials. The isophthalate core provides a rigid, geometrically defined linker that is essential for creating ordered, high-performance materials.

Components in Self-Assembled Supramolecular Structures

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. acs.org this compound possesses all the necessary features to act as a building block in such assemblies. The formation of these structures is driven by a combination of directional forces: nih.govnih.gov

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the ester carbonyls and the methoxy oxygen can act as acceptors. These interactions are fundamental in directing the assembly of molecules. researchgate.netnih.gov

π-π Stacking: The electron-rich aromatic ring can stack with other aromatic systems, a key interaction for forming columnar or layered structures. nih.gov

Dipole-Dipole Interactions: The polar functional groups create molecular dipoles that help guide the molecules into ordered arrangements.

These non-covalent interactions can lead to the formation of soft materials like gels, liquid crystals, and other complex architectures with applications in drug delivery and materials science. mdpi.com

Organic Coatings for Nanoparticles

Functional organic coatings are used to modify the surface properties of nanoparticles, enhancing their stability, dispersibility, and utility. researchgate.net this compound can be used to form such coatings. The amino group can serve as a strong anchor, binding to the surface of metal or metal oxide nanoparticles through coordination or covalent bonds. mdpi.com

Once anchored, the isophthalate moiety presents an outward-facing surface with specific chemical properties defined by the aromatic ring and the methoxy and ester groups. This organic layer can:

Improve Dispersibility: The organic coating can prevent nanoparticles from agglomerating and improve their solubility in polymer matrices or organic solvents. google.com

Introduce Functionality: The exposed functional groups can be used for further chemical reactions, allowing other molecules to be grafted onto the nanoparticle surface.

Facilitate π-π Stacking: The aromatic nature of the coating can be exploited to adsorb other aromatic molecules, which is useful for applications in environmental remediation. researchgate.net

The use of such well-defined organic molecules provides precise control over the surface chemistry of nanoparticles, which is essential for developing advanced composite materials. mdpi.com

Mechanistic Aspects of Biological Interactions

Molecular Recognition and Ligand Binding Studies

Interaction with Protein Kinase C (PKC) C1 Domain and Displacement Mechanisms

A notable characteristic of certain isophthalate (B1238265) derivatives is their role as activators of Protein Kinase C (PKC), a family of enzymes crucial for various signal transduction pathways. nih.gov Studies on specific isophthalate compounds, such as HMI-1a3 and HMI-1b11, have established them as a structurally straightforward class of PKC activators. nih.gov The activation of PKC is typically mediated through its C1 domain, which binds to the endogenous ligand diacylglycerol (DAG). It is hypothesized that these isophthalate derivatives may function as DAG mimics, binding to the C1 domain and inducing a conformational change that leads to the activation of the enzyme. This interaction is pivotal, as abnormal PKC function is implicated in conditions like Alzheimer's disease. nih.gov The neuroprotective effects observed with some PKC activators, such as enhanced secretion of soluble amyloid precursor protein α (sAPPα), underscore the therapeutic potential of targeting this pathway. nih.gov

Enzyme Inhibition Mechanisms (e.g., 14α-demethylase, VEGFR-2, beta-secretase)

Current research has not established a direct inhibitory role of Dimethyl 4-amino-6-methoxyisophthalate or its closely related analogs on enzymes such as 14α-demethylase, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or beta-secretase.

Cellular Pathway Modulation (Mechanistic Basis)

Regulation of Signal Transduction Cascades (e.g., ERK1/2 phosphorylation)

The activation of Protein Kinase C (PKC) by isophthalate derivatives can initiate a cascade of downstream signaling events. PKC is a known upstream regulator of the mitogen-activated protein kinase (MAPK) pathway, which includes the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). While direct studies on this compound are lacking, the established link between PKC activation and the ERK1/2 pathway suggests a potential for isophthalate derivatives to modulate ERK1/2 phosphorylation. This modulation can, in turn, influence a wide array of cellular processes, including cell proliferation, differentiation, and survival.

In Vitro Studies on Antimicrobial and Anticancer Mechanisms

Investigations into the antimicrobial and anticancer properties of isophthalate derivatives have yielded promising, albeit varied, results. For instance, a series of polyhalo isophthalonitrile derivatives demonstrated significant antimicrobial activity. nih.gov Specifically, compounds with varied substituents on the isophthalonitrile core showed potent inhibition of Gram-positive bacteria and fungi. nih.gov One particular derivative, a 4-(benzylamino)-5-chloro-2,6-difluoro analog, exhibited antimicrobial efficacy comparable to that of established drugs like nofloxacin and fluconazole. nih.gov

In the realm of anticancer research, certain isophthalate derivatives have shown potential. For example, the isophthalate derivative HMI-1a3 has been observed to increase the viability of embryonic primary cortical neurons and reduce the production of the pro-inflammatory mediator TNFα in neuron-microglia co-cultures. nih.gov Furthermore, both HMI-1a3 and HMI-1b11 influenced the processing of amyloid precursor protein (APP) in human neuroblastoma cells, increasing the levels of soluble APPα. nih.gov These findings suggest neuroprotective and anti-inflammatory mechanisms that could be relevant in the context of neurodegenerative diseases with a cancer-like component.

Interactive Data Tables

Table 1: Antimicrobial Activity of a Polyhalo Isophthalonitrile Derivative

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus cereus | 0.4 |

| Candida albicans | 0.5 |

Data derived from a study on a 4-(benzylamino)-5-chloro-2,6-difluoro isophthalonitrile analog. nih.gov

Table 2: Effects of Isophthalate Derivatives on Amyloid Precursor Protein (APP) Processing

| Compound | Effect | Cell Line |

|---|---|---|

| HMI-1a3 | Increased sAPPα levels | SH-SY5Y |

| HMI-1b11 | Increased sAPPα levels | SH-SY5Y |

sAPPα: soluble amyloid precursor protein α. nih.gov

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Absolute Configuration Determination

Chromatography is a cornerstone for the analysis of Dimethyl 4-amino-6-methoxyisophthalate. The selection of a specific technique is contingent upon the analytical objective, whether it be identification, quantification, or chiral separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool for the identification and quantification of this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. Due to the polar nature of the amino group, reversed-phase chromatography is a commonly employed method.

The use of derivatization can enhance the performance of LC-MS analysis by improving chromatographic retention and increasing ionization efficiency in the mass spectrometer's source. nih.govmdpi.commdpi.com For instance, derivatizing the primary amine can lead to better peak shapes and heightened sensitivity. mdpi.com The mass spectrometer provides crucial data, including the accurate mass of the parent ion and its fragmentation patterns, which together allow for unequivocal identification of the compound. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored m/z | [M+H]⁺ for the target compound |

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of this compound. However, due to the compound's low volatility and the presence of a polar amino group, derivatization is a mandatory prerequisite for successful GC analysis. researchgate.net This process converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for the gas phase.

A common derivatization strategy for compounds containing amino groups is silylation. mdpi.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen on the amino group to form a nonpolar tert-butyldimethylsilyl (TBDMS) derivative. northwestern.edu This derivative exhibits improved chromatographic behavior and produces characteristic fragment ions in the mass spectrometer, aiding in structural confirmation.

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amine (-NH₂) | TBDMS-amine |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amine (-NH₂) | TMS-amine |

High-Performance Liquid Chromatography (HPLC), typically coupled with ultraviolet (UV) detection, is the standard method for determining the purity of this compound and for performing quantitative analysis. A reversed-phase C18 column is generally effective for separating the main compound from potential impurities arising from synthesis or degradation.

The method's precision is demonstrated by the low relative standard deviations (RSDs) for retention times and peak areas across multiple injections. mdpi.com Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound in a sample.

Table 3: Representative HPLC Purity Analysis Data

| Injection | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| 1 | 5.42 | 1254300 | 99.85 |

| 2 | 5.43 | 1256100 | 99.87 |

| 3 | 5.42 | 1255500 | 99.86 |

| Average | 5.42 | 1255300 | 99.86 |

| RSD (%) | 0.10% | 0.07% | - |

Chiral Derivatization Strategies for Enantiomeric Analysis

While this compound is an achiral molecule, chiral derivatization strategies are indispensable for the analysis of its potential chiral precursors, derivatives, or related chiral compounds. This indirect approach involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govresearchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard, non-chiral chromatographic column. researchgate.net

A widely used class of CDAs for primary amines involves o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N,N-dimethyl-L-cysteine (DiCys). nih.govmdpi.com The reaction forms fluorescent isoindole derivatives that are diastereomeric and can be readily separated by HPLC. Another well-known CDA is Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA), which also reacts with primary amines to form stable diastereomers detectable by LC-MS. nih.govmdpi.com The choice of CDA depends on the specific analyte and the analytical instrumentation available.

Table 4: Selected Chiral Derivatizing Agents (CDAs) for Amines

| Chiral Derivatizing Agent | Abbreviation | Reaction Principle | Analytical Technique |

|---|---|---|---|

| o-Phthalaldehyde / N,N-dimethyl-L-cysteine | OPA / DiCys | Forms diastereomeric isoindoles | HPLC-Fluorescence, LC-MS |

| 1-Fluoro-2-4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Forms diastereomeric dinitrophenyl derivatives | HPLC-UV, LC-MS |

| (+)-Diacetyl-L-tartaric anhydride | DATAN | Forms diastereomeric amides | LC-MS |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of Dimethyl 4-amino-6-methoxyisophthalate and its derivatives should prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. benthamdirect.com Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. acs.org Future research could focus on developing biocatalytic routes, which utilize enzymes to perform specific transformations under mild conditions, potentially enabling a one-pot synthesis from renewable feedstocks. researchgate.net

Another promising avenue is the use of dimethyl carbonate (DMC) as a green methylating agent. DMC is a non-toxic, biodegradable alternative to hazardous reagents like methyl halides and dimethyl sulfate (B86663). nih.govnih.gov Investigating its use for the methoxylation and esterification steps could drastically improve the sustainability of the synthesis. Furthermore, exploring mechanochemical methods, where mechanical energy drives reactions in the absence of bulk solvents, could offer a cleaner and more energy-efficient pathway. mdpi.com The development of catalytic C-H functionalization techniques also presents a powerful strategy for directly introducing the amino and methoxy (B1213986) groups onto the isophthalate (B1238265) core, thereby improving atom economy. rsc.orgnih.gov

Design and Synthesis of Advanced this compound Analogues

The structural versatility of this compound makes it an excellent starting point for creating libraries of advanced analogues with tailored properties. Para-aminobenzoic acid (PABA) and its derivatives are well-established as crucial building blocks in pharmaceutical development, suggesting that analogues of this isophthalate could possess significant biological activity. researchgate.netnih.gov

Future synthetic efforts should focus on systematic modifications of the core structure. This includes:

Varying the Ester Groups: Replacing the dimethyl esters with longer alkyl chains, polyethylene (B3416737) glycol (PEG) chains, or other functional esters could modulate solubility, bioavailability, and reactivity for polymer applications. rsc.orgrsc.org

Modifying the Amino Group: N-alkylation or N-acylation of the amino group can fine-tune the electronic properties and steric hindrance of the molecule, which is critical for applications in medicinal chemistry and organocatalysis. mdpi.com

Exploring Alternative Substituents: Replacing the methoxy group with other alkoxy or functional groups can systematically alter the molecule's properties.

These synthetic explorations will generate a diverse set of molecules for screening in various applications, from drug discovery to materials science.

Deeper Computational Modeling of Reactivity and Interaction Dynamics

Computational chemistry offers a powerful toolkit for predicting the behavior of this compound and its analogues, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate structural properties, electronic characteristics (such as HOMO/LUMO energies), and reactivity descriptors. nih.govnih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of synthetic routes and predicting the compound's reactivity. acs.orgucr.edu

The Activation Strain Model (ASM) is another valuable computational approach that can provide quantitative insight into the factors controlling reaction barriers, which is particularly useful for understanding the reactivity of aromatic systems. rsc.org Furthermore, molecular docking simulations can be used to predict how these molecules might interact with biological targets like enzymes or receptors. By modeling the binding modes and affinities, researchers can prioritize the synthesis of analogues with the highest potential for specific biological activities. nih.gov These computational studies will accelerate the discovery process by focusing laboratory work on the most promising candidates.

Expanding Applications in Catalysis and Advanced Materials

The functional groups present in this compound make it a highly attractive building block for advanced materials and catalysis. Isophthalate derivatives are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). rsc.orgnih.govresearchgate.net The amino and methoxy groups on this specific linker could serve to functionalize the pores of MOFs, creating materials with tailored properties for gas storage, separation, or heterogeneous catalysis. iucr.orgrsc.orgrsc.org

In polymer science, aminobenzoic acid derivatives are used to synthesize specialty polymers. researchgate.netresearchgate.net this compound could be explored as a monomer for producing novel polyesters or polyamides with unique thermal, mechanical, or optical properties. google.com The presence of the free amino group also opens the door to its use as an organocatalyst, where it could facilitate various organic transformations. The strategic placement of functional groups could lead to catalysts with high activity and selectivity.

Further Mechanistic Elucidation of Biological Activities

Given that many small aromatic molecules and aminobenzoate derivatives exhibit biological activity, it is crucial to investigate the potential therapeutic applications of this compound and its analogues. nih.gov Initial research should involve broad screening against various biological targets, such as enzymes and receptors, to identify any potential "hits."

Once a biological activity is identified, the next critical step is to elucidate the mechanism of action. nih.gov This involves identifying the specific molecular target and understanding how the compound interacts with it. biomol.com Techniques such as co-crystallography can reveal the precise binding mode of the inhibitor in an enzyme's active site. nih.gov For compounds that show promise, pharmacophore modeling can be used to understand the key structural features required for activity, guiding the design of more potent and selective analogues. nih.govresearchgate.net Distinguishing between different types of inhibition (e.g., competitive, noncompetitive, allosteric) is essential for rational drug design and for understanding how the molecule will behave in a complex biological system. nih.gov

Data Tables

Table 1: Hypothesized Physicochemical Properties of this compound. Note: These are estimated values based on related structures and require experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₅ |

| Molecular Weight | 239.23 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol (B129727), DMSO, DMF |

| Melting Point | >150 °C |

Table 2: Potential Research Areas and Relevant Techniques.

| Research Area | Key Techniques & Methodologies |

| Sustainable Synthesis | Biocatalysis, Flow Chemistry, Mechanochemistry, Green Methylating Agents (DMC) |

| Analogue Development | Parallel Synthesis, C-H Functionalization, Polymer Functionalization |

| Computational Modeling | Density Functional Theory (DFT), Molecular Docking, Activation Strain Model (ASM) |

| Materials Science | Solvothermal Synthesis (for MOFs), Polymerization Reactions, Porosity Analysis |

| Biological Evaluation | High-Throughput Screening (HTS), Enzyme Inhibition Assays, X-ray Co-crystallography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.